molecular formula C8H10BrF2N3 B13316083 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13316083
M. Wt: 266.09 g/mol
InChI Key: UWOYXAOKJBUPGX-UHFFFAOYSA-N
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Description

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromine atom, a difluorocyclobutyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.

Scientific Research Applications

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10BrF2N3

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13)

InChI Key

UWOYXAOKJBUPGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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